REACTION_SMILES
|
[C:4]([Si:5]([CH3:6])([CH3:7])[O:8][CH:10]1[CH2:11][CH2:12][O:13][c:14]2[c:15]([CH2:20][N:21]3[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26]3)[cH:16][cH:17][cH:18][c:19]21)([CH3:9])([CH3:27])[CH3:28].[CH3:2][OH:3].[CH3:33][CH2:34][O:35][CH2:36][CH3:37].[CH3:38][CH2:39][CH2:40][CH2:41][CH2:42][CH3:43].[ClH:1].[N-:29]=[N+:30]=[N-:31].[Na+:32].[OH2:44]>>[CH:10]1([N:29]=[N+:30]=[N-:31])[CH2:11][CH2:12][O:13][c:14]2[c:15]([CH2:20][N:21]3[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26]3)[cH:16][cH:17][cH:18][c:19]21
|
Name
|
CC(C)(C)[Si](C)(C)OC1CCOc2c(CN3CCCCC3)cccc21
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[Si](C)(C)OC1CCOc2c(CN3CCCCC3)cccc21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
[N-]=[N+]=NC1CCOc2c(CN3CCCCC3)cccc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |